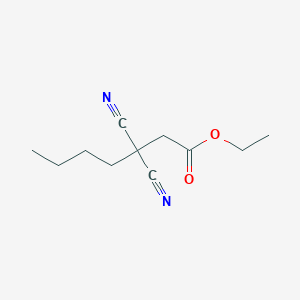
Heptanoic acid, 3,3-dicyano-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 3,3-dicyano-, ethyl ester is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of an ester functional group, two nitrile groups, and a heptanoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, 3,3-dicyano-, ethyl ester can be synthesized through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and the removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 3,3-dicyano-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and ethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Heptanoic acid and ethanol.
Reduction: Heptanoic acid, 3,3-diamino-, ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 3,3-dicyano-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of heptanoic acid, 3,3-dicyano-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release heptanoic acid, which may interact with biological systems. The nitrile groups can be reduced to amines, which can participate in further biochemical reactions. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, ethyl ester: Similar structure but lacks the nitrile groups.
Heptanoic acid, 3-bromo-2-oxo-, ethyl ester: Contains a bromine atom and an oxo group instead of nitrile groups.
Uniqueness
The nitrile groups allow for additional functionalization and modification, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
436848-49-6 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 3,3-dicyanoheptanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-6-11(8-12,9-13)7-10(14)15-4-2/h3-7H2,1-2H3 |
InChI Key |
GZKCVKHURPGBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)OCC)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)


![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)


![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)

![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)

![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
